1,5-Naphthyridine-2-carboximidamide
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Overview
Description
1,5-Naphthyridine-2-carboximidamide is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are characterized by a bicyclic structure consisting of two fused pyridine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Naphthyridine-2-carboximidamide can be synthesized through various methods. One common approach involves the Gould-Jacobs reaction, where 3-aminopyridine reacts with diethyl methylenemalonate, followed by thermal cyclization to yield the 1,5-naphthyridine skeleton . Another method involves the condensation reaction at elevated temperatures, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
1,5-Naphthyridine-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-alkyl and N-aryl substituted derivatives, N-oxides, and reduced forms of the compound .
Scientific Research Applications
1,5-Naphthyridine-2-carboximidamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5-Naphthyridine-2-carboximidamide involves its interaction with specific molecular targets. It can act as a ligand, coordinating with metal ions to form complexes. These complexes can inhibit enzyme activity or interfere with biological pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: Another isomer of naphthyridine with different nitrogen atom arrangements.
Quinoline: A structurally similar compound with a single nitrogen atom in the ring.
Isoquinoline: Similar to quinoline but with a different nitrogen atom position.
Uniqueness
1,5-Naphthyridine-2-carboximidamide is unique due to its specific arrangement of nitrogen atoms and its ability to form stable complexes with metal ions. This property makes it particularly valuable in medicinal chemistry and coordination chemistry .
Properties
CAS No. |
1179532-99-0 |
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Molecular Formula |
C9H8N4 |
Molecular Weight |
172.19 g/mol |
IUPAC Name |
1,5-naphthyridine-2-carboximidamide |
InChI |
InChI=1S/C9H8N4/c10-9(11)8-4-3-6-7(13-8)2-1-5-12-6/h1-5H,(H3,10,11) |
InChI Key |
TVWHWFXZTDPSAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(=N)N)N=C1 |
Origin of Product |
United States |
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